2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride
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Overview
Description
2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O2 It is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 2-naphthol with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy group. This intermediate is then reacted with oxalyl chloride to form the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol under appropriate conditions.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Aldehydes and alcohols.
Oxidation Reactions: Oxidized naphthalene derivatives.
Scientific Research Applications
2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: It can be used in the development of fluorescent probes and other bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride largely depends on the specific application and the target molecule it interacts with. In general, the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of molecules, while the carbonyl chloride group can act as a reactive site for further chemical modifications. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
2-(Trifluoromethoxy)benzoyl chloride: Similar structure but with a benzene ring instead of a naphthalene ring.
2-(Trifluoromethoxy)phenylacetic acid: Contains a trifluoromethoxy group and a carboxylic acid group attached to a benzene ring.
2-(Trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group and a nitrile group attached to a benzene ring.
Uniqueness: 2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride is unique due to the presence of both a trifluoromethoxy group and a carbonyl chloride group on a naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various applications.
Properties
Molecular Formula |
C12H6ClF3O2 |
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Molecular Weight |
274.62 g/mol |
IUPAC Name |
7-(trifluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)8-2-1-7-3-4-10(6-9(7)5-8)18-12(14,15)16/h1-6H |
InChI Key |
STBLCLOAIREPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
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